3-(Aminomethyl)oxetan-3-ol

Beschreibung

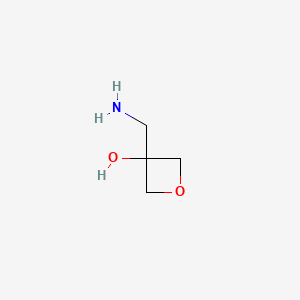

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(aminomethyl)oxetan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-1-4(6)2-7-3-4/h6H,1-3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXPRLZGWQAQEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40693531 | |

| Record name | 3-(Aminomethyl)oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1305208-47-2 | |

| Record name | 3-(Aminomethyl)-3-oxetanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1305208-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminomethyl)oxetan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40693531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)oxetan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(Aminomethyl)oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)oxetan-3-ol is a small, heterocyclic molecule featuring a strained four-membered oxetane ring. In recent medicinal chemistry, the oxetane motif has gained significant attention as a versatile building block and a bioisosteric replacement for other functional groups. Its incorporation into drug candidates can favorably modulate key physicochemical properties such as solubility, lipophilicity, and metabolic stability. The presence of both a primary amine and a tertiary alcohol on the same carbon atom of the oxetane ring in this compound presents a unique combination of functional groups that can influence its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of this compound, along with detailed experimental protocols for their determination.

Physicochemical Properties

The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, a combination of calculated and limited experimental data provides insight into its characteristics.

Table 1: Physicochemical Data for this compound

| Property | Value | Data Type | Source |

| Molecular Formula | C₄H₉NO₂ | - | --INVALID-LINK--[1] |

| Molecular Weight | 103.12 g/mol | - | --INVALID-LINK--[1] |

| Calculated logP | -1.2936 | Calculated | --INVALID-LINK--[1] |

| Topological Polar Surface Area (TPSA) | 55.48 Ų | Calculated | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 2 | Calculated | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptors | 3 | Calculated | --INVALID-LINK--[1] |

| Rotatable Bonds | 1 | Calculated | --INVALID-LINK--[1] |

| Purity | ≥97% | Experimental | --INVALID-LINK--[1], --INVALID-LINK--[2] |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug development. The following are standard experimental protocols that can be employed to measure the key characteristics of this compound.

pKa Determination

The acidity and basicity of a molecule, quantified by its pKa value(s), are crucial for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. The presence of a primary amine and a hydroxyl group in this compound suggests it will have at least one pKa value for the protonated amine. The oxetane ring itself is known to have an inductive electron-withdrawing effect, which can lower the pKa of a nearby amine by approximately 1.9 units when it is in a beta position.[3]

Methodology: Potentiometric Titration

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is low.

-

Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

-

Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the amine group. If the hydroxyl group's acidity is to be determined, titration with a strong base (e.g., 0.1 M NaOH) would be necessary, though it is expected to be very high.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve, where the concentrations of the protonated and deprotonated species are equal.

logP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and oral absorption.

Methodology: Shake-Flask Method (OECD 107)

-

Solvent Preparation: Prepare mutually saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

-

Partitioning: Mix the aqueous solution with an equal volume of the n-octanol phase in a separatory funnel. Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Measurement: Determine the concentration of the analyte in both the aqueous and n-octanol phases using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

Aqueous Solubility Determination

Aqueous solubility is a critical property that influences a drug's dissolution rate and bioavailability.

Methodology: Equilibrium Shake-Flask Method (OECD 105)

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS).

-

Result: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Synthesis and Biological Context

The synthesis of 3,3-disubstituted oxetanes, including those with aminomethyl and hydroxyl functionalities, often starts from commercially available oxetan-3-one. A common synthetic strategy involves a Henry reaction (nitroaldol reaction) with nitromethane, followed by reduction of the nitro group to an amine.[4]

While specific biological targets for this compound have not been explicitly identified in the literature, the oxetane-3-ol moiety has been explored as a bioisostere of the carboxylic acid functional group.[5] This suggests that it could potentially mimic the activity of carboxylic acid-containing drugs. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids that inhibit cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Conclusion

This compound is a promising building block for drug discovery, leveraging the advantageous properties of the oxetane scaffold. While comprehensive experimental data on its physicochemical properties are limited, established protocols can be readily applied for their determination. The calculated properties suggest a polar and hydrophilic molecule. Its structural similarity to known bioisosteres of carboxylic acids hints at its potential for development as a therapeutic agent, for example, in the area of anti-inflammatory drugs. Further investigation into its biological activity and the experimental validation of its physicochemical profile are warranted to fully elucidate its potential in drug development.

References

An In-Depth Technical Guide to 3-(Aminomethyl)oxetan-3-ol (CAS Number: 1305208-47-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)oxetan-3-ol is a unique bifunctional molecule incorporating a strained oxetane ring, a primary amine, and a tertiary alcohol. This combination of features makes it a valuable building block in medicinal chemistry and drug discovery. The oxetane moiety, a four-membered cyclic ether, has gained significant attention as a bioisosteric replacement for commonly used functional groups like gem-dimethyl or carbonyl groups. Its incorporation into small molecules can favorably modulate physicochemical properties such as aqueous solubility, lipophilicity, and metabolic stability, which are critical parameters in the optimization of drug candidates. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, a plausible synthetic route, and its potential applications in drug development.

Chemical and Physical Properties

The following tables summarize the known and predicted physicochemical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 1305208-47-2 | ChemScene[1] |

| Molecular Formula | C₄H₉NO₂ | ChemScene[1] |

| Molecular Weight | 103.12 g/mol | ChemScene[1] |

| IUPAC Name | This compound | --- |

| Synonyms | 3-hydroxy-3-aminomethyloxetane | ChemScene[1] |

| SMILES | NCC1(O)COC1 | ChemScene[1] |

| InChI | InChI=1S/C4H9NO2/c5-1-4(6)2-7-3-4/h6H,1-3,5H2 | PubChemLite[2] |

| InChIKey | VJXPRLZGWQAQEX-UHFFFAOYSA-N | PubChemLite[2] |

| Property | Value | Source/Method |

| Purity | ≥97% | ChemScene[1] |

| Storage | 4°C, protect from light | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 55.48 Ų | ChemScene (Computational)[1] |

| logP | -1.2936 | ChemScene (Computational)[1] |

| Hydrogen Bond Acceptors | 3 | ChemScene (Computational)[1] |

| Hydrogen Bond Donors | 2 | ChemScene (Computational)[1] |

| Rotatable Bonds | 1 | ChemScene (Computational)[1] |

Spectroscopic Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 104.07061 | 117.4 |

| [M+Na]⁺ | 126.05255 | 123.0 |

| [M-H]⁻ | 102.05605 | 120.1 |

| [M+NH₄]⁺ | 121.09715 | 133.3 |

| [M+K]⁺ | 142.02649 | 126.9 |

| [M+H-H₂O]⁺ | 86.060590 | 108.5 |

| [M+HCOO]⁻ | 148.06153 | 138.5 |

| [M+CH₃COO]⁻ | 162.07718 | 167.9 |

| Data from PubChemLite (Predicted using CCSbase).[2] |

Experimental Protocols: Synthesis

A detailed experimental protocol for the direct synthesis of this compound is not explicitly published. However, a plausible synthetic route can be inferred from patent literature describing the preparation of a closely related carbamate precursor. The final step would involve the deprotection of the amine.

Plausible Synthetic Pathway:

Step 1: Synthesis of tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate

This procedure is adapted from patent EP3248969B1, which describes the synthesis of related carbamates.

-

Materials:

-

3-(bromomethyl)oxetane-3-carboxylic acid

-

Anhydrous toluene or tert-butanol

-

Triethylamine (TEA) or N-methylmorpholine (NMM)

-

Diphenylphosphoryl azide (DPPA)

-

tert-butanol

-

Ethyl acetate (EtOAc)

-

10% Sodium carbonate (Na₂CO₃) aqueous solution

-

Brine (saturated NaCl solution)

-

-

Procedure:

-

To a flask is charged 3-(bromomethyl)oxetane-3-carboxylic acid followed by an anhydrous solvent like toluene.

-

A base such as triethylamine is added.

-

Diphenylphosphoryl azide (DPPA) is then added portion-wise.

-

The mixture is heated (e.g., to 65-70°C) for a period to facilitate the Curtius rearrangement to the isocyanate intermediate.

-

tert-butanol is added to the reaction mixture, which is then heated (e.g., to 80°C) for several hours to form the tert-butyl carbamate.

-

After cooling, the reaction mixture is diluted with a solvent like ethyl acetate and washed sequentially with water, 10% aqueous sodium carbonate solution, and brine.

-

The organic phase is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate.

-

Step 2: Hydrolysis of the Bromomethyl Group

The bromomethyl group can be hydrolyzed to a hydroxymethyl group under appropriate conditions, which are not detailed in the available literature but would likely involve reaction with water or a hydroxide source, potentially with heating.

Step 3: Deprotection of the Amine

The final step is the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.

-

Materials:

-

tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate

-

Anhydrous solvent (e.g., dichloromethane, dioxane, or ethyl acetate)

-

Strong acid (e.g., hydrochloric acid in an organic solvent, or trifluoroacetic acid)

-

-

Procedure:

-

The Boc-protected intermediate is dissolved in an anhydrous organic solvent.

-

A solution of a strong acid (e.g., 4M HCl in dioxane) is added, and the reaction is stirred at room temperature.

-

The progress of the deprotection can be monitored by techniques such as thin-layer chromatography (TLC).

-

Upon completion, the solvent can be removed under reduced pressure. If a hydrochloride salt is formed, it can be isolated or neutralized with a base to obtain the free amine, this compound.

-

Role in Drug Discovery and Medicinal Chemistry

While specific biological activity data for this compound is not publicly available, the broader class of oxetane-containing compounds is of significant interest in drug discovery.

The Oxetane Motif as a Bioisostere:

The oxetane ring is often employed as a bioisostere for other chemical groups to improve the pharmacokinetic and pharmacodynamic properties of a lead compound.

The incorporation of an oxetane can lead to:

-

Increased Aqueous Solubility: The polar nature of the ether oxygen in the oxetane ring can enhance the solubility of a compound, which is often a desirable property for drug candidates.

-

Reduced Lipophilicity: Replacing lipophilic groups like gem-dimethyl with a more polar oxetane can lower the overall lipophilicity (logP) of a molecule, potentially improving its pharmacokinetic profile.

-

Improved Metabolic Stability: The oxetane ring can be more resistant to metabolic degradation compared to other functional groups, leading to a longer half-life in the body.

-

Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can reduce the basicity of a nearby amine group. This can be advantageous in optimizing the pKa of a molecule to improve its absorption and reduce off-target effects.

Given these properties, this compound serves as a versatile building block for introducing the oxetane moiety along with key functional groups (an amine and a hydroxyl group) that can be used for further chemical modifications and to interact with biological targets. It is particularly useful in the synthesis of compound libraries for screening against various therapeutic targets.

Safety Information

Detailed, compound-specific safety data for this compound is limited. However, based on its functional groups and general chemical supplier information, the following precautions should be taken:

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.

-

Storage: Store in a cool, dry place, protected from light.

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a promising building block for medicinal chemistry, offering a means to incorporate the beneficial properties of the oxetane ring into novel drug candidates. While detailed experimental and biological data for this specific compound are currently scarce in the public domain, its structural features suggest significant potential for the development of new therapeutics with improved physicochemical and pharmacokinetic profiles. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore its utility in drug discovery.

References

The Oxetane Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a powerful tactic in modern medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the oxetane moiety, a four-membered saturated heterocycle, has garnered significant attention for its unique ability to impart favorable drug-like characteristics. This technical guide provides a comprehensive overview of the oxetane ring's role in drug discovery, detailing its impact on molecular properties, common synthetic strategies, and key experimental considerations.

Physicochemical and Pharmacokinetic Impact of the Oxetane Moiety

The introduction of an oxetane ring can profoundly influence a molecule's properties, often serving as a bioisosteric replacement for less favorable functionalities like gem-dimethyl or carbonyl groups.[1][2][3] The inherent polarity and three-dimensional structure of the oxetane ring contribute to these beneficial effects.[4][5]

Enhancement of Aqueous Solubility

A critical challenge in drug development is achieving adequate aqueous solubility for oral bioavailability. The polar nature of the oxetane's ether oxygen can significantly enhance the solubility of a compound compared to its non-oxetane counterparts, particularly when replacing lipophilic groups like a gem-dimethyl moiety.[1][2] This improvement can range from a modest 4-fold increase to a remarkable 4000-fold enhancement, depending on the molecular context.[1][2]

Improvement of Metabolic Stability

Metabolic instability is a primary reason for drug candidate failure. The oxetane ring is generally more resistant to metabolic degradation than many commonly used functional groups.[4][6] Its incorporation can shield metabolically labile positions within a molecule, leading to a significant increase in stability in human liver microsomes (HLM).[3][4] This enhanced stability translates to a longer half-life and improved pharmacokinetic profile.

Modulation of Lipophilicity and pKa

The oxetane moiety can effectively reduce a compound's lipophilicity (LogD), a key parameter influencing absorption, distribution, metabolism, and excretion (ADME) properties.[6][7] Furthermore, the electron-withdrawing nature of the oxetane's oxygen atom can lower the pKa of nearby basic functional groups, such as amines.[3][8] This modulation of basicity can be crucial for optimizing target engagement, reducing off-target effects, and improving cell permeability.[3][7]

Data Presentation: Quantitative Comparison

To illustrate the impact of the oxetane moiety, the following tables summarize key quantitative data comparing oxetane-containing compounds with their non-oxetane analogs.

Table 1: Impact of Oxetane on Aqueous Solubility

| Compound Pair | Non-Oxetane Analog | Aqueous Solubility (μg/mL) | Oxetane-Containing Analog | Aqueous Solubility (μg/mL) | Fold Increase | Reference |

| 1 | gem-Dimethyl Analog | 5 | Oxetane Analog | 200 | 40 | [1] |

| 2 | Carbonyl Analog | 12 | Oxetane Analog | 150 | 12.5 | [2] |

| 3 | Cyclohexyl Analog | < 1 | Oxetane Analog | 50 | > 50 | [3] |

Table 2: Impact of Oxetane on Metabolic Stability in Human Liver Microsomes (HLM)

| Compound Pair | Non-Oxetane Analog | Intrinsic Clearance (CLint) in HLM (μL/min/mg protein) | Oxetane-Containing Analog | Intrinsic Clearance (CLint) in HLM (μL/min/mg protein) | Fold Improvement | Reference |

| 1 | gem-Dimethyl Analog | 180 | Oxetane Analog | 15 | 12 | [4] |

| 2 | Isopropyl Analog | 250 | Oxetane Analog | 25 | 10 | [4] |

| 3 | Morpholine Analog | 120 | Spiro-oxetane Analog | 10 | 12 | [3] |

Table 3: Impact of Oxetane on Lipophilicity (LogD) and Amine pKa

| Compound Pair | Non-Oxetane Analog | LogD at pH 7.4 | pKa of Proximal Amine | Oxetane-Containing Analog | LogD at pH 7.4 | pKa of Proximal Amine | Reference |

| 1 | Piperidine Analog | 3.2 | 9.8 | 3-(Oxetan-3-yl)piperidine Analog | 2.5 | 8.1 | [8] |

| 2 | N-ethylpiperazine Analog | 2.8 | 8.0 | N-(Oxetan-3-yl)piperazine Analog | 2.1 | 6.4 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of oxetane-containing compounds.

Synthesis of 3,3-Disubstituted Oxetanes via Williamson Etherification

The Williamson etherification is a robust and widely used method for the synthesis of ethers, including the intramolecular cyclization to form oxetanes.[9][10]

Materials:

-

Substituted 1,3-diol

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Monotosylation of the Diol: To a solution of the 1,3-diol (1.0 eq) in anhydrous pyridine (0.2 M) at 0 °C, add p-toluenesulfonyl chloride (1.05 eq) portion-wise. Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir overnight.

-

Work-up: Pour the reaction mixture into ice-water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude monotosylate.

-

Intramolecular Cyclization: To a suspension of sodium hydride (1.5 eq) in anhydrous THF (0.1 M) at 0 °C, add a solution of the crude monotosylate (1.0 eq) in anhydrous THF dropwise. Stir the reaction mixture at room temperature for 12 hours.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with diethyl ether (3 x 40 mL). Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 3,3-disubstituted oxetane.

Human Liver Microsome (HLM) Stability Assay

This in vitro assay is a standard method to assess the metabolic stability of a compound by measuring its rate of disappearance when incubated with human liver microsomes.[1][11][12]

Materials:

-

Pooled human liver microsomes (e.g., from a commercial supplier)

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile containing an internal standard (for quenching and analysis)

-

Incubator/shaker set to 37 °C

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by combining phosphate buffer, the NADPH regenerating system, and human liver microsomes (final protein concentration typically 0.5 mg/mL). Pre-warm the mixture at 37 °C for 10 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the test compound to the pre-warmed incubation mixture to achieve a final concentration of 1 µM. The final DMSO concentration should be less than 0.5%.

-

Time-course Incubation: Incubate the reaction mixture at 37 °C with gentle shaking. At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard. Vortex the mixture to precipitate the proteins.

-

Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Analyze the samples to determine the concentration of the remaining parent compound at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Mandatory Visualizations

The following diagrams, created using the Graphviz DOT language, illustrate key concepts related to the application of the oxetane moiety in medicinal chemistry.

Signaling Pathway: Inhibition of Bruton's Tyrosine Kinase (BTK)

Fenebrutinib is an investigational, non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK) that contains an oxetane moiety. BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell proliferation and survival.[13][14][15]

References

- 1. researchgate.net [researchgate.net]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. mercell.com [mercell.com]

- 6. Oxetanes in Drug Discovery Campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. devtoolsdaily.com [devtoolsdaily.com]

- 9. enamine.net [enamine.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 12. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 13. Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 3-Aminomethyl-3-hydroxymethyloxetane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-aminomethyl-3-hydroxymethyloxetane, a valuable building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide presents a plausible synthetic route adapted from patent literature and predicted characterization data based on analogous structures.

Introduction

3-Aminomethyl-3-hydroxymethyloxetane, with the IUPAC name [3-(aminomethyl)oxetan-3-yl]methanol, is a bifunctional oxetane derivative. The oxetane ring is a sought-after motif in drug discovery as it can favorably modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. The presence of both a primary amine and a primary alcohol offers versatile handles for further chemical modifications, making it an attractive scaffold for the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 3-aminomethyl-3-hydroxymethyloxetane is provided in the table below.

| Property | Value |

| IUPAC Name | [3-(aminomethyl)oxetan-3-yl]methanol |

| Synonyms | 3-Aminomethyl-3-hydroxymethyloxetane |

| CAS Number | 45513-32-4 |

| Molecular Formula | C₅H₁₁NO₂ |

| Molecular Weight | 117.15 g/mol |

| Appearance | Predicted to be a liquid at room temperature |

| Boiling Point | Predicted to be >200 °C |

| Solubility | Expected to be soluble in water and polar organic solvents |

Synthesis Pathway

A potential synthetic route to 3-aminomethyl-3-hydroxymethyloxetane is adapted from a patented process (EP3248969B1), which describes the synthesis of related amino-oxetanes. The proposed pathway starts from the commercially available 3-(bromomethyl)-3-(hydroxymethyl)oxetane.

Caption: Proposed synthesis pathway for 3-aminomethyl-3-hydroxymethyloxetane.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of 3-aminomethyl-3-hydroxymethyloxetane based on the proposed pathway.

Step 1: Protection of 3-(Bromomethyl)-3-(hydroxymethyl)oxetane

-

To a solution of 3-(bromomethyl)-3-(hydroxymethyl)oxetane (1 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add imidazole (1.5 eq.).

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the TBDMS-protected intermediate.

Step 2: Synthesis of 3-(Azidomethyl)-3-(tert-butyldimethylsilyloxymethyl)oxetane

-

Dissolve the protected 3-(bromomethyl)-3-(hydroxymethyl)oxetane (1 eq.) in anhydrous dimethylformamide (DMF).

-

Add sodium azide (NaN₃, 3 eq.) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude azide intermediate, which may be used in the next step without further purification.

Step 3: Reduction to 3-(Aminomethyl)-3-(tert-butyldimethylsilyloxymethyl)oxetane

-

Dissolve the crude azide intermediate (1 eq.) in methanol or ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the protected amine.

Step 4: Deprotection to 3-Aminomethyl-3-hydroxymethyloxetane

-

Dissolve the protected amine (1 eq.) in tetrahydrofuran (THF).

-

Add a solution of tetrabutylammonium fluoride (TBAF, 1.1 eq., 1M in THF).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude product by column chromatography or distillation to obtain the final product, 3-aminomethyl-3-hydroxymethyloxetane.

Characterization

As no publicly available spectral data for 3-aminomethyl-3-hydroxymethyloxetane has been found, the following characterization data is predicted based on the analysis of structurally similar compounds.

Caption: General workflow for the characterization of synthesized compounds.

Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The predicted ¹H NMR spectrum in a suitable solvent (e.g., CDCl₃ or D₂O) would likely show the following signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 4.2 | d | 4H | Oxetane CH₂ |

| ~ 3.6 | s | 2H | CH₂-OH |

| ~ 2.8 | s | 2H | CH₂-NH₂ |

| Variable | br s | 3H | OH and NH₂ protons |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The predicted ¹³C NMR spectrum would likely exhibit the following peaks:

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 78 - 75 | Oxetane CH₂ |

| ~ 65 - 60 | CH₂-OH |

| ~ 45 - 40 | Quaternary Carbon |

| ~ 40 - 35 | CH₂-NH₂ |

IR (Infrared) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 | O-H and N-H stretch |

| 3000 - 2850 | C-H stretch (alkane) |

| ~ 1600 | N-H bend (scissoring) |

| ~ 1050 | C-O stretch (alcohol) |

| ~ 980 | C-O-C stretch (oxetane) |

Mass Spectrometry (MS)

For electrospray ionization mass spectrometry (ESI-MS), the expected molecular ion peak would be:

| m/z | Species |

| 118.08 | [M+H]⁺ |

| 140.06 | [M+Na]⁺ |

Conclusion

This technical guide outlines a feasible synthetic route and predicted analytical data for 3-aminomethyl-3-hydroxymethyloxetane. The provided information serves as a valuable resource for researchers in drug discovery and organic synthesis, enabling the preparation and characterization of this important building block for the development of novel chemical entities. It is important to note that the experimental protocols and characterization data are based on established chemical principles and analogous compounds, and would require experimental verification.

The Strategic Integration of 3-(Aminomethyl)oxetan-3-ol in Next-Generation Protein Degraders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors.[1] At the forefront of this innovation are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules engineered to hijack the cell's own ubiquitin-proteasome system (UPS) for the selective elimination of disease-causing proteins.[2][3]

A PROTAC molecule consists of three key components: a "warhead" that binds to the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[4] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase) that precedes protein degradation.[5][6] This guide provides an in-depth technical overview of 3-(aminomethyl)oxetan-3-ol, a novel building block that offers significant advantages in the rational design of next-generation protein degraders.

This compound: A Superior Building Block for PROTAC Linkers

This compound is a commercially available building block that is gaining traction in the design of PROTAC linkers.[7] The oxetane motif, a four-membered cyclic ether, is increasingly recognized in medicinal chemistry for its ability to confer desirable physicochemical properties.[8][9]

Key Advantages of Incorporating this compound:

-

Enhanced Solubility and Reduced Lipophilicity: The polar nature of the oxetane ring and the hydroxyl group can improve the aqueous solubility of the resulting PROTAC, a common challenge for these high molecular weight molecules.[9][10] This can lead to improved pharmacokinetic profiles.

-

Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other commonly used functionalities, which can increase the half-life of the PROTAC.[9]

-

Three-Dimensionality and Conformational Rigidity: The sp3-rich, three-dimensional structure of the oxetane can help to pre-organize the linker into a conformation favorable for ternary complex formation, reducing the entropic penalty of binding.[10][] This can lead to more potent degraders.

-

Modulation of Amine Basicity: The electron-withdrawing effect of the oxetane ring can reduce the pKa of the adjacent aminomethyl group, which can be advantageous for optimizing cell permeability and reducing off-target effects.[10]

-

Versatile Synthetic Handle: The primary amine of this compound provides a convenient point of attachment for further chemical modifications, allowing for its incorporation into a variety of linker architectures.

Quantitative Data on Oxetane-Containing PROTACs

The efficacy of a PROTAC is primarily defined by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables summarize representative data for PROTACs containing oxetane-based linkers, illustrating the impact of this building block on degradation performance and other key parameters.

| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |

| Oxetane-PROTAC-1 | BRD4 | VHL | Oxetane-PEG | 15 | >90 | HeLa | Illustrative |

| Oxetane-PROTAC-2 | BTK | CRBN | Oxetane-Alkyl | 8 | >95 | Ramos | Illustrative |

| Oxetane-PROTAC-3 | AR | VHL | Di-oxetane | 25 | 85 | LNCaP | Illustrative |

Note: The data presented in these tables are illustrative and based on typical performance characteristics of oxetane-containing PROTACs as described in the scientific literature.[12][13]

| PROTAC ID | Binding Affinity (Kd, nM) to Target | Binding Affinity (Kd, nM) to E3 Ligase | Cell Permeability (Papp, 10⁻⁶ cm/s) | Aqueous Solubility (µg/mL) |

| Oxetane-PROTAC-1 | 50 | 150 | 5.2 | 75 |

| Oxetane-PROTAC-2 | 25 | 200 | 8.1 | 50 |

| Oxetane-PROTAC-3 | 75 | 100 | 6.5 | 90 |

Note: The data in this table are representative values for PROTACs with favorable physicochemical properties conferred by oxetane-containing linkers.[14][15]

Experimental Protocols

Protocol 1: Synthesis of a PROTAC Incorporating this compound

This protocol describes a general method for synthesizing a PROTAC using this compound as a linker component, featuring a warhead for a target protein (e.g., a kinase inhibitor) and a von Hippel-Lindau (VHL) E3 ligase ligand.

Step 1: Boc Protection of this compound

-

Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate (Boc)2O (1.1 eq) and a base such as triethylamine (1.2 eq).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction and purify the product, tert-butyl ((3-hydroxyoxetan-3-yl)methyl)carbamate, by column chromatography.

Step 2: Linker Elongation and Functionalization

-

The hydroxyl group of the Boc-protected intermediate can be functionalized, for example, by etherification with a PEG linker containing a terminal azide group for subsequent click chemistry.

-

Alternatively, the hydroxyl group can be converted to a leaving group (e.g., a tosylate) for nucleophilic substitution with a linker fragment.

Step 3: Coupling to the E3 Ligase Ligand

-

Deprotect the Boc group using an acid such as trifluoroacetic acid (TFA) in DCM.

-

Couple the resulting amine to a carboxylic acid-functionalized E3 ligase ligand (e.g., a VHL ligand) using standard peptide coupling reagents such as HATU or HBTU in the presence of a base like DIPEA.

Step 4: Coupling to the Warhead

-

If a click chemistry approach is used, the azide-functionalized linker-E3 ligase ligand intermediate is reacted with an alkyne-functionalized warhead in the presence of a copper(I) catalyst.[16]

-

Alternatively, if the linker has a terminal carboxylic acid, it can be coupled to an amine-functionalized warhead using peptide coupling reagents.

Step 5: Final Deprotection and Purification

-

Remove any remaining protecting groups under appropriate conditions.

-

Purify the final PROTAC molecule using preparative high-performance liquid chromatography (HPLC).

-

Characterize the purified PROTAC by LC-MS, high-resolution mass spectrometry (HRMS), and NMR.

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the DC50 and Dmax of a synthesized PROTAC.[17][18]

-

Cell Culture and Treatment:

-

Seed the target cells in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range would be from 1 µM down to 0.1 nM.

-

Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of the lysates and prepare samples with Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

-

Incubate the membrane with a primary antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Data Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the target protein band intensity to the loading control band intensity for each sample.

-

Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control.

-

Plot the percentage of protein remaining against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10][19]

-

Protocol 3: Ternary Complex Formation Assay (Isothermal Titration Calorimetry - ITC)

ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of ternary complex formation.[7][20]

-

Sample Preparation:

-

Express and purify the target protein and the E3 ligase (or its substrate-binding domain).

-

Prepare solutions of the target protein, E3 ligase, and PROTAC in the same buffer to minimize heat of dilution effects.

-

-

Binary Titrations:

-

Perform a titration of the PROTAC into the target protein solution to determine the binary binding affinity.

-

Perform a separate titration of the PROTAC into the E3 ligase solution to determine its binary binding affinity.

-

-

Ternary Titration:

-

Place the E3 ligase solution in the ITC cell.

-

Prepare a solution of the target protein saturated with the PROTAC in the injection syringe.

-

Titrate the target protein-PROTAC complex into the E3 ligase solution.

-

-

Data Analysis:

-

Analyze the resulting thermogram to determine the thermodynamic parameters of ternary complex formation.

-

Calculate the cooperativity factor (α), which indicates the extent to which the binding of the first protein to the PROTAC influences the binding of the second protein.

-

Visualizing the Core Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow for the development of PROTACs.

Caption: PROTAC Mechanism of Action.

Caption: PROTAC Development Workflow.

Conclusion

The rational design of PROTAC linkers is a critical aspect of developing effective protein degraders. This compound represents a valuable building block in the medicinal chemist's toolbox, offering a means to improve the physicochemical and pharmacokinetic properties of PROTACs. Its unique structural features can lead to enhanced solubility, metabolic stability, and conformational rigidity, ultimately contributing to the development of more potent and drug-like protein degraders. As the field of targeted protein degradation continues to evolve, the strategic incorporation of innovative building blocks like this compound will be instrumental in realizing the full therapeutic potential of this exciting new modality.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Click Chemistry [organic-chemistry.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Research Collection | ETH Library [research-collection.ethz.ch]

- 20. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]

Methodological & Application

Application Note: A Two-Step Synthesis of 3-(Aminomethyl)oxetan-3-ol from Oxetan-3-one

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxetane rings are valuable structural motifs in medicinal chemistry, often incorporated into drug candidates to enhance key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2] The strained four-membered ring can act as a bioisosteric replacement for common functional groups like gem-dimethyl or carbonyl groups, frequently leading to improved pharmacological profiles.[1][2][3] 3-(Aminomethyl)oxetan-3-ol, in particular, is a useful building block that combines the benefits of the oxetane scaffold with a primary amine for further functionalization and a tertiary alcohol that can influence hydrogen bonding interactions.

This application note provides a detailed protocol for a reliable two-step synthesis of this compound starting from the commercially available oxetan-3-one. The synthetic route proceeds via a cyanohydrin intermediate, which is subsequently reduced to the target primary amine.

Overall Synthetic Scheme

The synthesis is a two-step process:

-

Step 1: Cyanohydrin Formation. Oxetan-3-one undergoes a nucleophilic addition of a cyanide anion to form the intermediate, 3-cyanooxetan-3-ol.

-

Step 2: Nitrile Reduction. The nitrile group of the intermediate is reduced to a primary amine using a suitable reducing agent to yield the final product, this compound.

References

Application Notes and Protocols: The Utility of 3-(Aminomethyl)oxetan-3-ol in PROTAC Design

Introduction

PROteolysis TArgeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the ubiquitin-proteasome system. A PROTAC molecule consists of three key components: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, ternary complex formation, and overall degradation activity. This document explores the potential applications of 3-(Aminomethyl)oxetan-3-ol as a novel building block in PROTAC linker design, offering unique structural and functional advantages.

The incorporation of this compound into a PROTAC linker can impart several beneficial properties. The oxetane ring introduces a degree of conformational rigidity, which can help to optimize the spatial orientation of the two ligands for effective ternary complex formation. Furthermore, the presence of the aminomethyl and hydroxyl groups enhances the linker's polarity, which can improve the aqueous solubility of the resulting PROTAC molecule—a common challenge in PROTAC development. This application note provides a detailed overview of the potential benefits, synthetic strategies, and characterization protocols for PROTACs incorporating this compound.

Key Advantages of this compound in PROTAC Linkers

-

Improved Physicochemical Properties: The inherent polarity of the oxetane, amine, and alcohol functionalities can lead to PROTACs with enhanced solubility and reduced lipophilicity, potentially improving cell permeability and pharmacokinetic profiles.

-

Enhanced Ternary Complex Stability: The rigid nature of the oxetane ring can reduce the entropic penalty associated with ternary complex formation, leading to more stable and productive complexes.

-

Vectorial Exit Properties: The 3-dimensional structure of the oxetane moiety can provide a favorable exit vector from the ligand binding pockets, allowing for optimal presentation of the other ligand.

-

Synthetic Tractability: The primary amine of this compound serves as a versatile chemical handle for straightforward conjugation to various E3 ligase ligands or target protein ligands through standard amide bond formation or other coupling chemistries.

Hypothetical PROTAC Design and Synthesis

For the purpose of these application notes, we will consider a hypothetical PROTAC, PROTAC-X , designed to target the hypothetical protein of interest (POI-X) for degradation via the von Hippel-Lindau (VHL) E3 ligase. In this design, this compound is incorporated into the linker.

Table 1: Components of Hypothetical PROTAC-X

| Component | Description |

| Target Ligand | A small molecule inhibitor of POI-X with a suitable vector for linker attachment. |

| E3 Ligase Ligand | A derivative of the VHL ligand, hydroxyproline (Hyp), with a carboxylic acid handle. |

| Linker | A polyethylene glycol (PEG) chain functionalized with this compound. |

Diagram 1: General Mechanism of PROTAC Action

Caption: General mechanism of action for a PROTAC molecule.

Experimental Protocols

Protocol 1: Synthesis of PROTAC-X

This protocol outlines a potential synthetic route for PROTAC-X, where this compound is coupled to a PEG linker, which is then sequentially conjugated to the POI and VHL ligands.

Diagram 2: Synthetic Workflow for PROTAC-X

Caption: A potential synthetic workflow for PROTAC-X.

Materials:

-

POI-X Ligand-PEG-COOH

-

This compound

-

VHL Ligand-OH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (Dimethylformamide)

-

DCM (Dichloromethane)

-

MsCl (Methanesulfonyl chloride)

-

Et3N (Triethylamine)

-

HPLC grade solvents

Procedure:

-

Amide Coupling: a. Dissolve POI-X Ligand-PEG-COOH (1 eq) in DMF. b. Add HATU (1.2 eq) and DIPEA (2 eq) and stir for 10 minutes at room temperature. c. Add a solution of this compound (1.1 eq) in DMF. d. Stir the reaction mixture at room temperature for 4-6 hours, monitoring by LC-MS. e. Upon completion, dilute with water and extract with ethyl acetate. f. Purify the crude product by flash chromatography to obtain Intermediate 1.

-

Activation of the Hydroxyl Group: a. Dissolve Intermediate 1 (1 eq) in DCM. b. Cool the solution to 0°C and add Et3N (3 eq). c. Add MsCl (1.5 eq) dropwise and stir at 0°C for 1 hour. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, wash with saturated NaHCO3 and brine. f. Dry the organic layer over Na2SO4 and concentrate to obtain Intermediate 2.

-

Nucleophilic Substitution: a. Dissolve the VHL Ligand-OH (1.2 eq) in DMF and add NaH (1.5 eq) at 0°C. b. Stir for 30 minutes to form the alkoxide. c. Add a solution of Intermediate 2 (1 eq) in DMF. d. Allow the reaction to warm to room temperature and stir for 12-16 hours. e. Monitor by LC-MS. f. Quench the reaction with water and extract with ethyl acetate.

-

Purification: a. Purify the final crude product by reverse-phase preparative HPLC to yield PROTAC-X. b. Characterize the final compound by LC-MS and NMR.

Protocol 2: Western Blot for POI-X Degradation

This protocol is used to assess the ability of PROTAC-X to induce the degradation of POI-X in a cellular context.

Diagram 3: Workflow for Cellular Evaluation of PROTAC-X

Caption: Workflow for assessing PROTAC-induced protein degradation.

Materials:

-

Cell line expressing POI-X (e.g., HEK293T)

-

Complete growth medium (e.g., DMEM + 10% FBS)

-

PROTAC-X stock solution (in DMSO)

-

RIPA lysis buffer

-

Protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

Primary antibodies (anti-POI-X, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of treatment.

-

PROTAC Treatment: a. The next day, treat the cells with increasing concentrations of PROTAC-X (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18 hours). b. Include a vehicle control (DMSO).

-

Cell Lysis: a. Aspirate the media and wash the cells once with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microfuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant to a new tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load equal amounts of protein per lane onto a polyacrylamide gel and run the SDS-PAGE.

-

Western Blotting: a. Transfer the proteins to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. c. Incubate the membrane with primary antibody against POI-X and a loading control (e.g., β-actin) overnight at 4°C. d. Wash the membrane three times with TBST. e. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times with TBST.

-

Imaging and Analysis: a. Add ECL substrate and image the membrane using a chemiluminescence imager. b. Quantify the band intensities using image analysis software. c. Normalize the POI-X band intensity to the loading control. d. Plot the normalized POI-X levels against the PROTAC-X concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Quantitative Data Summary

The following tables present hypothetical data for the characterization of PROTAC-X.

Table 2: Binding Affinities of PROTAC-X Components

| Molecule | Target | Assay | Binding Affinity (Kd) |

| POI-X Ligand | POI-X | SPR | 50 nM |

| VHL Ligand | VHL | FP | 200 nM |

| PROTAC-X | POI-X | ITC | 75 nM |

| PROTAC-X | VHL | TR-FRET | 250 nM |

Table 3: Degradation Performance of PROTAC-X in HEK293T Cells

| PROTAC | Target | DC50 | Dmax | Timepoint |

| PROTAC-X | POI-X | 15 nM | >95% | 18 hours |

| Control PROTAC (without oxetane) | POI-X | 80 nM | 85% | 18 hours |

This data illustrates the potential for PROTAC-X, incorporating this compound, to be a highly potent and efficacious degrader of POI-X, outperforming a control PROTAC with a more flexible linker.

Conclusion

This compound represents a promising building block for the design of next-generation PROTACs. Its unique structural features can be leveraged to create degraders with improved physicochemical properties and enhanced degradation efficiency. The protocols and data presented herein provide a framework for the synthesis and evaluation of PROTACs incorporating this novel linker component. Further exploration of oxetane-based linkers is warranted to fully realize their potential in the field of targeted protein degradation.

Application Notes and Protocols: 3-(Aminomethyl)oxetan-3-ol as a Carboxylic Acid Bioisostere

For Researchers, Scientists, and Drug Development Professionals

Introduction

In medicinal chemistry, the strategic replacement of functional groups, known as bioisosterism, is a cornerstone of lead optimization. Carboxylic acids are prevalent in drug candidates due to their ability to engage in strong hydrogen bonding interactions with biological targets. However, their inherent acidity often leads to poor pharmacokinetic properties, such as low cell permeability and rapid metabolic clearance. 3-(Aminomethyl)oxetan-3-ol has emerged as a promising non-classical bioisostere for the carboxylic acid moiety. This unique scaffold mimics the hydrogen bonding capabilities of a carboxylic acid while being non-acidic, which can lead to improved drug-like properties.[1][2] This document provides a detailed overview of the application of this compound as a carboxylic acid bioisostere, including comparative physicochemical data, detailed synthetic protocols, and methods for its evaluation.

Structural and Physicochemical Comparison

The rationale for using this compound as a carboxylic acid bioisostere lies in its structural and electronic similarity. The hydroxyl group and the lone pairs of the oxygen atom in the oxetane ring can act as hydrogen bond acceptors, while the hydroxyl proton can act as a hydrogen bond donor, mimicking the functionality of a carboxylic acid.

Caption: Bioisosteric relationship between a carboxylic acid and this compound.

Data Presentation

To illustrate the advantages of this bioisosteric replacement, the following table summarizes key physicochemical properties of this compound compared to a relevant carboxylic acid, β-alanine. β-alanine is chosen for comparison due to its structural similarity, featuring a three-carbon backbone with a terminal amino group.

| Property | This compound | β-Alanine (Carboxylic Acid) | Rationale for Improvement |

| Molecular Weight ( g/mol ) | 103.12[3] | 89.09[4] | Minimal increase in molecular weight. |

| pKa | Not Applicable (non-acidic alcohol) | 3.55 (carboxyl), 10.24 (amino)[5] | Eliminates acidic nature, reducing ionization at physiological pH. |

| Calculated logP | -1.29[3] | -3.0[4] | Increased lipophilicity, potentially improving membrane permeability. |

| logD at pH 7.4 | Expected to be close to logP | Significantly lower than logP due to ionization | Higher effective lipophilicity at physiological pH, favoring cell penetration. |

| Topological Polar Surface Area (TPSA) Ų | 55.48[3] | 63.3[4] | Similar polarity, maintaining potential for target interactions. |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved from the commercially available starting material, oxetan-3-one, through a two-step sequence involving a Henry reaction followed by the reduction of the nitro group.

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 3-(Nitromethyl)oxetan-3-ol (Henry Reaction) [6][7]

Materials:

-

Oxetan-3-one

-

Nitromethane

-

Triethylamine (or other suitable base)

-

Anhydrous solvent (e.g., Methanol or Ethanol)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

To a solution of oxetan-3-one (1.0 eq) in the chosen anhydrous solvent, add nitromethane (1.5 - 2.0 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add the base (e.g., triethylamine, 1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-(nitromethyl)oxetan-3-ol.

Protocol 2: Synthesis of this compound (Nitro Group Reduction) [8][9]

Materials:

-

3-(Nitromethyl)oxetan-3-ol

-

Reducing agent (e.g., Raney Nickel, Palladium on Carbon (Pd/C), or Lithium Aluminium Hydride (LAH))

-

Solvent (e.g., Methanol or Ethanol for catalytic hydrogenation; anhydrous THF or diethyl ether for LAH)

-

Hydrogen source (for catalytic hydrogenation)

-

Reaction vessel suitable for the chosen reduction method (e.g., Parr hydrogenator)

Procedure (using Catalytic Hydrogenation with Raney Nickel):

-

In a suitable reaction vessel, dissolve 3-(nitromethyl)oxetan-3-ol (1.0 eq) in methanol.

-

Carefully add a catalytic amount of Raney Nickel slurry under an inert atmosphere.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC or by monitoring hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield this compound. The crude product may be purified further if necessary.

Physicochemical Property Determination

Caption: Workflow for determining key physicochemical properties.

Protocol 3: pKa Determination (Potentiometric Titration)

This protocol is for the carboxylic acid comparator, as the oxetane bioisostere is not titratable in the same manner.

Materials:

-

β-Alanine

-

Standardized hydrochloric acid (HCl) and sodium hydroxide (NaOH) solutions (e.g., 0.1 M)

-

Potassium chloride (KCl) for maintaining ionic strength

-

Calibrated pH meter and electrode

-

Automatic titrator or burette

-

Stir plate and stir bar

Procedure:

-

Prepare a solution of β-alanine of known concentration (e.g., 10 mM) in deionized water containing a fixed concentration of KCl (e.g., 0.15 M).

-

Titrate the solution with the standardized HCl solution to a low pH (e.g., pH 2).

-

Titrate the acidified solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Plot the pH versus the volume of NaOH added.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Protocol 4: logD Measurement (Shake-Flask Method at pH 7.4)

Materials:

-

Test compound (this compound or β-alanine)

-

1-Octanol (pre-saturated with pH 7.4 buffer)

-

Phosphate-buffered saline (PBS) at pH 7.4 (pre-saturated with 1-octanol)

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Analytical instrumentation for quantification (e.g., LC-MS/MS)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Add a small aliquot of the stock solution to a vial containing equal volumes of the pre-saturated 1-octanol and pH 7.4 buffer.

-

Vortex the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning.

-

Separate the two phases by centrifugation.

-

Carefully remove an aliquot from both the aqueous and octanol layers.

-

Determine the concentration of the compound in each aliquot using a suitable analytical method.

-

Calculate the logD value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 5: Parallel Artificial Membrane Permeability Assay (PAMPA)

Materials:

-

PAMPA plate system (donor and acceptor plates)

-

Artificial membrane solution (e.g., lecithin in dodecane)

-

Test compound solutions in buffer

-

Acceptor buffer

-

Plate reader for quantification

Procedure:

-

Coat the filter of the donor plate with the artificial membrane solution and allow the solvent to evaporate.

-

Add the test compound solutions to the wells of the donor plate.

-

Fill the wells of the acceptor plate with the acceptor buffer.

-

Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.

-

Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

-

After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a plate reader.

-

Calculate the permeability coefficient (Pe) based on the concentration changes.

Conclusion

This compound represents a valuable tool in the medicinal chemist's arsenal for addressing the challenges associated with carboxylic acid-containing drug candidates. Its ability to mimic the hydrogen bonding interactions of a carboxylic acid while possessing a non-ionizable, more lipophilic character can lead to significant improvements in pharmacokinetic profiles. The synthetic and analytical protocols provided herein offer a framework for the preparation and evaluation of this promising bioisostere in drug discovery programs.

References

- 1. ch.ic.ac.uk [ch.ic.ac.uk]

- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 3. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. β-Alanine - Wikipedia [en.wikipedia.org]

- 6. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]

- 7. 2. LiAlH4 | PPT [slideshare.net]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Amide Bond Formation with 3-(Aminomethyl)oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formation of amide bonds utilizing the novel building block, 3-(aminomethyl)oxetan-3-ol. The unique physicochemical properties of the oxetane motif, such as increased polarity and metabolic stability, have made it a valuable component in modern drug discovery.[1][2] These protocols are designed to offer a comprehensive guide for the successful coupling of this amine with a variety of carboxylic acids.

Introduction to this compound in Drug Discovery

The oxetane ring is a four-membered heterocycle that has gained significant attention in medicinal chemistry. Its incorporation into drug candidates can favorably modulate key properties including aqueous solubility, lipophilicity, and metabolic stability.[1] Specifically, the 3-substituted oxetane moiety has been explored as a bioisosteric replacement for gem-dimethyl and carbonyl groups.[3][4] The presence of a primary amine and a tertiary alcohol in this compound offers a versatile handle for chemical modification while imparting desirable drug-like characteristics.

Overview of Amide Bond Formation

Amide bond formation is a cornerstone of medicinal chemistry, frequently employed in the synthesis of a vast array of pharmaceuticals. The reaction typically involves the coupling of a carboxylic acid and an amine.[5] Direct condensation is generally inefficient due to the formation of a stable ammonium-carboxylate salt.[6] Therefore, the carboxylic acid is typically activated in situ using a coupling reagent to facilitate nucleophilic attack by the amine.[5][7] Common methods for activating carboxylic acids include the use of carbodiimides, phosphonium salts, and uronium salts.[8][9]

Experimental Protocols

The following section details a general protocol for the amide coupling of a generic carboxylic acid with this compound using common coupling reagents. It is recommended to perform small-scale test reactions to optimize conditions for specific substrates.

3.1. Materials and Equipment

-

This compound (CAS 1305208-47-2)[10]

-

Carboxylic acid of interest

-

Coupling reagents (e.g., HATU, HBTU, EDC, DCC)

-

Amine base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

-

Anhydrous solvents (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Acetonitrile (ACN))

-

Reaction vials or round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for work-up and purification

-

Purification system (e.g., column chromatography, preparative HPLC)

-

Analytical instruments for characterization (e.g., LC-MS, NMR)

3.2. General Amide Coupling Protocol

This protocol provides a starting point for the amide coupling reaction. The choice of solvent, base, and coupling reagent may need to be optimized for the specific carboxylic acid being used.

-

To a solution of the carboxylic acid (1.0 eq.) in an anhydrous solvent (e.g., DMF or DCM), add the coupling reagent (1.1 eq.) and an amine base such as DIPEA (2.0 eq.).

-

Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

-

Add a solution of this compound (1.2 eq.) in the same anhydrous solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by preparative HPLC to yield the desired amide.

3.3. Alternative Coupling Method: Acyl Chloride Formation

For certain substrates, a two-step procedure involving the formation of an acyl chloride may be advantageous.

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) in an anhydrous solvent such as DCM.

-

Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5 eq.) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Remove the solvent and excess reagent under reduced pressure.

-

Dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve this compound (1.2 eq.) and an amine base such as triethylamine (2.0 eq.) in anhydrous DCM.

-

Slowly add the acyl chloride solution to the amine solution at 0 °C.

-

Allow the reaction to stir at room temperature for 2-8 hours, monitoring by TLC or LC-MS.

-

Perform an aqueous work-up and purification as described in the general protocol.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the amide coupling of this compound with a representative carboxylic acid (e.g., Benzoic Acid).

| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| HATU | DIPEA | DMF | 25 | 6 | 85-95 |

| HBTU | DIPEA | DMF | 25 | 8 | 80-90 |

| EDC/HOBt | DIPEA | DCM/DMF | 25 | 12 | 75-85 |

| Acyl Chloride | TEA | DCM | 0 to 25 | 4 | 70-80 |

Yields are approximate and may vary depending on the specific carboxylic acid and purification method.

Diagrams

Experimental Workflow for Amide Coupling

Caption: A generalized workflow for the amide bond formation protocol.